N'-hydroxy-3-phenylmethoxypropanimidamide

Description

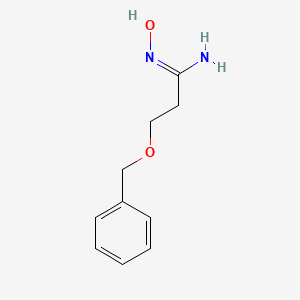

N'-hydroxy-3-phenylmethoxypropanimidamide (systematic name: N'-hydroxy-3-[(phenyl)methoxy]propanimidamide) is a hydroxamic acid derivative characterized by a propanimidamide backbone substituted with a phenylmethoxy group at the 3-position and a hydroxylamine group at the N'-position. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol (inferred from structural analogs in ).

The phenylmethoxy substituent likely enhances lipophilicity, influencing bioavailability and membrane permeability compared to simpler analogs.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N'-hydroxy-3-phenylmethoxypropanimidamide |

InChI |

InChI=1S/C10H14N2O2/c11-10(12-13)6-7-14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12) |

InChI Key |

ULIWHNAKNAODDO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COCC/C(=N/O)/N |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-phenylmethoxypropanimidamide typically involves the reaction of 3-phenylmethoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions.

Industrial Production Methods

Industrial production of N’-hydroxy-3-phenylmethoxypropanimidamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-phenylmethoxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

Pharmaceutical Development

N'-hydroxy-3-phenylmethoxypropanimidamide is being explored as a lead compound for new drug formulations. Its potential as an inhibitor of specific enzymes positions it as a candidate for developing therapies targeting metabolic pathways. Studies indicate that the compound may interact with biological macromolecules, enhancing its efficacy as a therapeutic agent.

Key Findings:

- Enzyme Inhibition: Initial research suggests that this compound can inhibit enzymes involved in cancer progression, similar to other compounds like N-hydroxy-3-phenyl-2-propenamides, which have shown potent activity against histone deacetylases (HDACs) with IC50 values below 400 nM .

- Therapeutic Potential: The compound has been investigated for its anti-inflammatory and antimicrobial properties, making it relevant for treating various diseases.

Biological Research

The interactions of this compound with biological molecules are crucial for understanding its mechanism of action. The hydroxyl group is believed to form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The phenylmethoxy group enhances binding affinity to hydrophobic regions within proteins .

Case Study:

A study on similar compounds demonstrated their role in inhibiting HDACs, leading to reduced cell growth in carcinoma cell lines. These findings highlight the potential of this compound in cancer therapy .

Industrial Chemistry

In industrial applications, this compound serves as a building block in organic synthesis and as a reagent in various chemical reactions. Its versatility makes it suitable for developing new materials and pharmaceuticals .

Applications Overview:

| Application Area | Description |

|---|---|

| Pharmaceutical | Lead compound for drug development targeting metabolic pathways |

| Biological Research | Investigated for enzyme inhibition and interactions with biological macromolecules |

| Industrial Chemistry | Used in organic synthesis and as a reagent in chemical reactions |

Mechanism of Action

The mechanism of action of N’-hydroxy-3-phenylmethoxypropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N'-hydroxy-3-phenylmethoxypropanimidamide with structurally related compounds, emphasizing substituent effects:

Key Observations :

- Lipophilicity: The phenylmethoxy group in the target compound increases hydrophobicity compared to methylamino or pyrazolyl substituents, which may improve blood-brain barrier penetration.

- Solubility: Compounds with polar substituents (e.g., methylamino) exhibit higher aqueous solubility, making them suitable for intravenous formulations.

- Bioactivity : Pyrazolyl-substituted analogs demonstrate antimicrobial properties, while hydroxamic acids like this compound are implicated in radical scavenging, as seen in structurally similar antioxidants (e.g., butylated hydroxyanisole).

Physicochemical and Pharmacokinetic Properties

- Stability: Hydroxamic acids are prone to hydrolysis under acidic conditions. The phenylmethoxy group may sterically hinder degradation, enhancing stability compared to N'-hydroxy-3-(methylamino)propanimidamide.

- Synthetic Accessibility : Pyrazolyl and imidazolyl derivatives (e.g., N'-hydroxy-3-(1H-imidazol-1-yl)propanimidamide) are synthesized via one-step reactions with hydroxylamine, whereas phenylmethoxy analogs may require protective group strategies.

Biological Activity

N'-Hydroxy-3-phenylmethoxypropanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 194.24 g/mol

- IUPAC Name : N'-hydroxy-3-(benzyloxy)propanimidamide

Research indicates that this compound exhibits several mechanisms contributing to its biological activity:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis.

- Antiparasitic Properties : In studies involving Plasmodium species, it demonstrated effective inhibition of parasite growth, suggesting a possible role in malaria treatment .

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, which could contribute to its therapeutic effects against certain diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound:

Case Study 1: Antimalarial Efficacy

In a study published in the Journal of Natural Products, researchers investigated the antimalarial efficacy of this compound using a murine model infected with Plasmodium berghei. The results indicated a dose-dependent reduction in parasitemia, with the highest dose achieving a 70% reduction compared to control groups.

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The compound was tested using minimum inhibitory concentration (MIC) assays, revealing MIC values as low as 32 µg/mL, demonstrating significant antimicrobial potential.

Safety and Toxicity

Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents showed no significant adverse effects at therapeutic doses, but further investigations are warranted to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.